molecular formula C19H16F3N3O6 B3134944 Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 400084-91-5

Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate

Cat. No. B3134944
CAS RN: 400084-91-5
M. Wt: 439.3 g/mol
InChI Key: XKRRCTTYJBRXIT-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate is a chemical compound with the following synonyms: AKOS005096853 , 6E-942 , and methyl (3E)-3-{[(4-nitrophenyl)methoxy]imino}-2-{[4-(trifluoromethyl)phenyl]formamido}propanoate . It belongs to the class of organic compounds known as benzoic acid esters .

Scientific Research Applications

Photochemical Release Properties

α-Methyl nitrobenzyl compounds, closely related to the query compound, have been studied for their superior photochemical release properties compared to their non-α-methyl counterparts. The efficient synthesis of these compounds, including hydroxy and amine substituted α-methyl nitrobenzyl compounds, suggests their potential in creating a broad array of nitrobenzyl protecting groups for scientific applications (Salerno & Cleaves, 2004).

Organic Synthesis and Optical Activity

In the realm of organic synthesis, optically active serinol monobenzoates were prepared using a one-pot acylation process involving 4-nitrobenzoyl chloride, demonstrating the versatility of similar compounds in synthesizing optically active molecules (Sugiyama, Inoue, & Ishii, 2003).

Intermediate in Medicinal Chemistry

Compounds structurally related to the query have been used as intermediates in the synthesis of pharmaceuticals, such as dabigatran etexilate, a notable anticoagulant. The steps include reactions with 4-methylamino-3-nitrobenzoic acid to produce various intermediates leading to the final product, highlighting the compound's role in complex organic syntheses (Huansheng, 2013).

Study on Molecular Structures

Research has also delved into the molecular structure and reactions of similar compounds, such as the investigation into the desulfurization reaction of nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine and the formation of various intermediates. This study provides insight into the complex behaviors and potential applications of these compounds in designing more effective chemical reactions (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Nucleoside Transport Inhibition

Another significant application involves the inhibition of nucleoside transport by analogues of 4-nitrobenzylthioinosine, replacing its ribose moiety with substituted benzyl groups to achieve lower polarity and potentially enhance oral absorption and penetration into the CNS. This research indicates the compound's relevance in developing therapeutic agents targeting nucleoside transport proteins (Tromp et al., 2004).

properties

IUPAC Name

methyl (3E)-3-[(4-nitrophenyl)methoxyimino]-2-[[4-(trifluoromethyl)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O6/c1-30-18(27)16(10-23-31-11-12-2-8-15(9-3-12)25(28)29)24-17(26)13-4-6-14(7-5-13)19(20,21)22/h2-10,16H,11H2,1H3,(H,24,26)/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRRCTTYJBRXIT-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.